molecular formula C8H10OS2 B14240577 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- CAS No. 481053-12-7

1,3-Dithiolane, 2-(2-furanyl)-2-methyl-

Cat. No.: B14240577
CAS No.: 481053-12-7
M. Wt: 186.3 g/mol
InChI Key: WDUVCOXOSUBIQP-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is an organic compound that features a dithiolane ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolane, 2-(2-furanyl)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-furylmethyl ketone with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically occurs under mild conditions, with the formation of the dithiolane ring through a cyclization process.

Industrial Production Methods

Industrial production of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolane, 2-(2-furanyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized furan derivatives.

Scientific Research Applications

1,3-Dithiolane, 2-(2-furanyl)-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiolane ring can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trithiolane, 4-methyl-: Another dithiolane derivative with similar structural features but different functional groups.

    2-(2-Furanyl)-4,5-dimethyl-1,3-dithiolane: A closely related compound with additional methyl groups on the dithiolane ring.

Uniqueness

1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is unique due to the presence of both a dithiolane and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

481053-12-7

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2-(2-methyl-1,3-dithiolan-2-yl)furan

InChI

InChI=1S/C8H10OS2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3

InChI Key

WDUVCOXOSUBIQP-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCS1)C2=CC=CO2

Origin of Product

United States

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